1-(3,5-Dichloropyridin-2-yl)propan-2-one
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-one typically involves the reaction of 3,5-dichloropyridine with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures. After the reaction is complete, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1-(3,5-Dichloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(2,5-Dichloropyridin-3-yl)propan-2-one: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridine ring. It may exhibit different chemical reactivity and biological activity.
1-(4,6-Dichloropyridin-3-yl)propan-2-one: Another structural isomer with chlorine atoms at different positions, leading to variations in its properties and applications .
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-4H,2H2,1H3 |
InChI Key |
AJEPKJQUBHCVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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